molecular formula C16H20N2O2 B13865136 2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid

2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid

Cat. No.: B13865136
M. Wt: 272.34 g/mol
InChI Key: MAQNDUDZIIJGBO-UHFFFAOYSA-N
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Description

2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butylphenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid can be compared with other similar compounds, such as:

    Methyl 4-tert-butylphenylacetate: Similar in structure but differs in the presence of a methyl ester group instead of the acetic acid moiety.

    4-tert-Butylphenylacetic acid: Lacks the pyrazole ring, making it less complex and potentially less versatile in terms of chemical reactivity and applications.

The uniqueness of this compound lies in its combination of the pyrazole ring and the tert-butylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-[5-(4-tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)12-7-5-11(6-8-12)14-9-13(10-15(19)20)17-18(14)4/h5-9H,10H2,1-4H3,(H,19,20)

InChI Key

MAQNDUDZIIJGBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2C)CC(=O)O

Origin of Product

United States

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